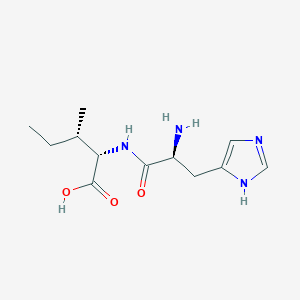
Histidylisoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histidylisoleucine is a dipeptide composed of the amino acids histidine and isoleucine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Histidylisoleucine can be synthesized through the formal condensation of the carboxy group of L-histidine with the amino group of L-isoleucine . This reaction typically involves the use of coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base like triethylamine to facilitate the formation of the peptide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient production of dipeptides and other peptides on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions: Histidylisoleucine can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.
Reduction: The peptide bond can be reduced to yield the corresponding amino alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Histidylisoleucine has several applications in scientific research, including:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Studied for its role in protein metabolism and as a potential biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects and as a component in peptide-based drugs.
Mécanisme D'action
The mechanism of action of histidylisoleucine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be absorbed by peptide transporters in the intestines and then hydrolyzed into its constituent amino acids, histidine and isoleucine. These amino acids can then participate in various metabolic pathways, contributing to protein synthesis and other physiological processes .
Comparaison Avec Des Composés Similaires
Histidylglycine: Another dipeptide composed of histidine and glycine.
Histidylleucine: A dipeptide composed of histidine and leucine.
Histidylvaline: A dipeptide composed of histidine and valine.
Comparison: Histidylisoleucine is unique due to the presence of isoleucine, which has a branched side chain, compared to the simpler side chains of glycine, leucine, and valine. This structural difference can influence the compound’s physical properties, reactivity, and biological activity .
Propriétés
Numéro CAS |
129050-48-2 |
|---|---|
Formule moléculaire |
C12H20N4O3 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C12H20N4O3/c1-3-7(2)10(12(18)19)16-11(17)9(13)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t7-,9-,10-/m0/s1 |
Clé InChI |
IDXZDKMBEXLFMB-HGNGGELXSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)N |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


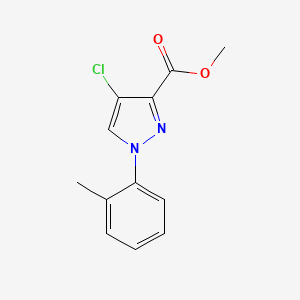
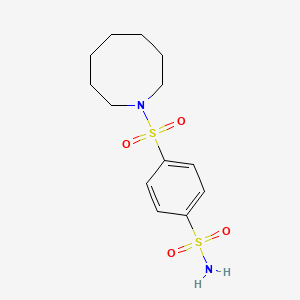

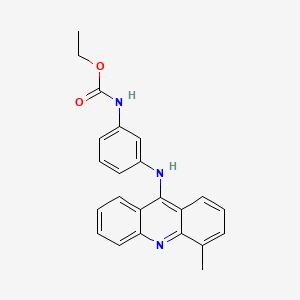
![tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12931310.png)
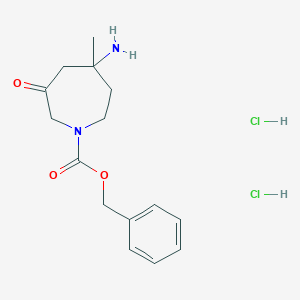
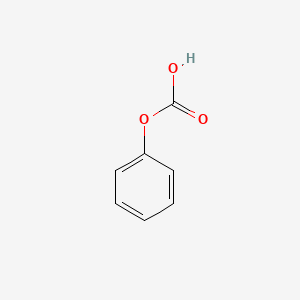

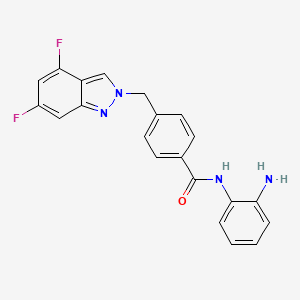
![6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine](/img/structure/B12931356.png)
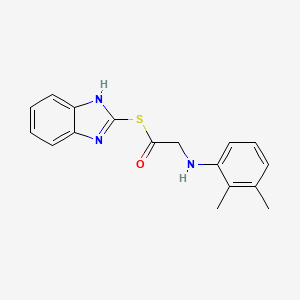
![tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B12931372.png)
![2-(6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide](/img/structure/B12931374.png)

